molecular formula C6H9N3O3 B2744676 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one CAS No. 2580217-09-8

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one

Cat. No.: B2744676
CAS No.: 2580217-09-8
M. Wt: 171.156
InChI Key: NWQNVSRJBRENCY-UHFFFAOYSA-N
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Description

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroacetophenone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-amino-2-propan-2-yl-1H-pyrazol-5-one.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and isopropyl groups on the pyrazole ring allows for unique interactions and reactivity compared to other similar compounds.

Biological Activity

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O3C_6H_8N_4O_3. Its structure features a pyrazole ring with a nitro group and an isopropyl substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways essential for bacterial survival .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A5490.28Cell cycle arrest
HepG20.74Cytotoxicity via apoptosis
NCI-H46042.30Inhibition of proliferation

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds in this class are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This property makes them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Cell Cycle Regulation : It has been observed to disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of pyrazole compounds:

  • Study on Antimicrobial Activity : A study evaluating the antimicrobial effects found that this compound exhibited significant inhibition against Bacillus subtilis and Aspergillus niger, suggesting its potential as a new antimicrobial agent .
  • Anticancer Research : In a recent investigation, derivatives similar to this compound were tested against various cancer cell lines, showing promising results with IC50 values indicating strong cytotoxicity .
  • Inflammation Studies : Research has demonstrated that pyrazole derivatives can effectively reduce inflammation in animal models, supporting their use in therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

4-nitro-2-propan-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4(2)8-3-5(9(11)12)6(10)7-8/h3-4H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNVSRJBRENCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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